molecular formula C8H13NO2 B026286 (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 109428-53-7

(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No. B026286
M. Wt: 155.19 g/mol
InChI Key: OQHKEWIEKYQINX-ACZMJKKPSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of octahydrocyclopenta[b]pyrrole has been documented through various methods. For instance, 6a-hydroxy- and 6a-methoxy-derivatives of octahydro-2,3-dioxo-cyclopenta[b]-pyrrole-3a-carboxylate were synthesized from oxalylation of enamine, followed by nucleophilic addition to unstable N-acyliminium, leading to stable adducts (Seo Won-Jun et al., 1994). Additionally, octahydropyrano[3,2-b]pyrrole derivatives from D-mannose have been developed for their utility in synthesizing aeruginosin analogs and other biologically active molecules, highlighting the influence of stereochemistry on biological activities (Jean-Rene Ella-Menye, Xiaoping Nie, Guijun Wang, 2008).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of these compounds. The studies often involve detailed NMR, X-ray crystallography, and computational methods to elucidate the configurations, conformations, and stereochemistry of synthesized compounds. While specific studies on the molecular structure of "(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid" are not highlighted, the methodologies applied in the synthesis papers imply a thorough investigation into molecular structures to validate the synthesis outcomes and theoretical predictions.

Chemical Reactions and Properties

The chemical reactivity and properties of octahydrocyclopenta[b]pyrrole derivatives have been explored through various chemical reactions. For example, selective synthesis techniques have been developed to obtain specific aryl derivatives of octahydrocyclopenta[b]pyrroles, demonstrating the compounds' versatility in synthetic chemistry (J. Ney, J. Wolfe, 2005). These compounds have been utilized in reactions that showcase their potential in forming complex molecular structures with significant biological relevance.

Scientific Research Applications

Field

Pharmaceuticals

Application Summary

“(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid” is used in the production of Ramipril, a drug used to treat high blood pressure, heart failure, and to increase survival after a heart attack .

Methods of Application

The production process is enantioselective, meaning it produces a specific enantiomer or stereoisomer of the compound .

Results or Outcomes

The process results in the production of Ramipril, a valuable pharmaceutical compound .

Organic Chemistry Applications

Field

Organic Chemistry

Application Summary

“(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid” is a type of pyrrole, a class of organic compounds. Pyrroles are used in the synthesis of a wide variety of useful compounds, including pharmaceuticals and polymers .

Methods of Application

Various methods are used to synthesize and modify pyrroles, including condensation reactions, metal-catalyzed conversions, and oxidative coupling .

Results or Outcomes

These methods result in the production of a wide variety of pyrrole derivatives, which have many uses in different fields .

Synthesis of N-substituted Pyrroles

Field

Organic Chemistry

Application Summary

“(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid” can be used in the synthesis of N-substituted pyrroles. This process involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Methods of Application

The synthesis involves condensation reactions, metal-catalyzed conversions, and oxidative coupling .

Results or Outcomes

The process results in the production of N-substituted pyrroles, which have many uses in different fields .

Synthesis of N-acylpyrroles

Field

Organic Chemistry

Application Summary

“(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid” can be used in the synthesis of N-acylpyrroles. This process involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Methods of Application

The synthesis involves condensation reactions, metal-catalyzed conversions, and oxidative coupling .

Results or Outcomes

The process results in the production of N-acylpyrroles, which have many uses in different fields .

Synthesis of N-Sulfonylpyrroles

Field

Organic Chemistry

Application Summary

“(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid” can be used in the synthesis of N-sulfonylpyrroles. This process involves olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization in the presence of the ruthenium Grubbs catalyst and a suitable copper catalyst .

Methods of Application

The synthesis involves olefin ring-closing metathesis and oxidative aromatization .

Results or Outcomes

The process results in the production of N-sulfonylpyrroles, which have many uses in different fields .

Synthesis of Poly(pyrrole-2-carboxylic acid) Particles

Field

Polymer Chemistry

Application Summary

“(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid” can be used in the synthesis of poly(pyrrole-2-carboxylic acid) (PCPy) particles. This process involves the polymerization of pyrrole-2-carboxylic acid initiated by the oxidant hydrogen peroxide resulting from the redox enzyme glucose oxidase .

Methods of Application

The synthesis involves enzymatic catalysis and polymerization .

Results or Outcomes

The process results in the production of PCPy particles, which are dispersed in a water–ethanol medium .

properties

IUPAC Name

(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHKEWIEKYQINX-ACZMJKKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@H](N[C@H]2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50911157
Record name Octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50911157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

CAS RN

109428-53-7
Record name 2-Azabicyclo(3.3.0)octane-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109428537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50911157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(2S,3aS,6aS)-1-(S)-2-(methoxycarbonylamino)-3-methylbutanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid was synthesized in a similar manner as (2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid substituting (2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoic acid with (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid. LCMS-ESI+ calc'd for C15H25N2O5: 313.17. Found: 313.12.
Name
(2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of commercially available (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (4.70 g, 16.68 mmol) in methylene chloride (42 mL) was added Di-tert-butyl dicarbonate (7.28 g, 33.36 mmol), N,N-diisopropylethylamine (5.82 mL, 33.36 mmol) and 4-(Dimethylamino)pyridine (0.20 g, 1.67 mmol). The solution was stirred under air for 16 hours. Upon completion, the reaction was concentrated in vacuo, diluted in ethyl acetate, and washed with 1N HCl. The aqueous layers were backextracted twice with ethyl acetate and the combined organic layers were dried over sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel chromatography (5-40% ethyl acetate in hexanes) to afford (2S,3aS,6aS)-1-tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid which was used without further purification. MS (ESI) m/z 368.47 [M+Na]+.
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
5.82 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 2
(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 3
(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 4
(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 5
(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 6
(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

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